molecular formula C15H16BrNO3S B8530913 N-methyl-N-(4-methoxybenzyl)-4-bromophenylsulfonamide

N-methyl-N-(4-methoxybenzyl)-4-bromophenylsulfonamide

Cat. No.: B8530913
M. Wt: 370.3 g/mol
InChI Key: ARACLMTZMAAHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(4-methoxybenzyl)-4-bromophenylsulfonamide is a useful research compound. Its molecular formula is C15H16BrNO3S and its molecular weight is 370.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16BrNO3S

Molecular Weight

370.3 g/mol

IUPAC Name

4-bromo-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C15H16BrNO3S/c1-17(11-12-3-7-14(20-2)8-4-12)21(18,19)15-9-5-13(16)6-10-15/h3-10H,11H2,1-2H3

InChI Key

ARACLMTZMAAHNN-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-methyl-4-bromophenylsulfonamide (2.5 g, 10 mmol) in DMF (20 mL) at room temperature was added in portions NaH (264 mg, 11 mmol). The mixture was stirred for 45 minutes and then p-methoxybenzylchloride (1.49 mL, 11 mmol) was added dropwise. The mixture was stirred for 1 hour, quenched with water and the precipitate which formed was collected by filtration and dried in vacuo at 60° C. to afford 3.6 g (97%) of N-methyl-N-(4-methoxybenzyl)-4-bromophenylsulfonamide.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
264 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step Two

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